

Application Note: Determination of Isofenphos Residues by Gas Chromatography

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Compound of Interest

Compound Name: Isofenphos

Cat. No.: B1672234

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Introduction

Isofenphos is an organophosphate insecticide used to control a variety of insect pests on a range of crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **isofenphos** in food and environmental samples. This application note details a robust and sensitive method for the determination of **isofenphos** residues in various matrices using gas chromatography (GC). The method is suitable for researchers, scientists, and professionals involved in food safety and environmental monitoring.

Principle

This method involves the extraction of **isofenphos** from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent quantification using a gas chromatograph equipped with a selective detector. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for multi-residue pesticide analysis in food matrices.^{[1][2]} For detection, gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity.^{[3][4][5]} Alternatively, selective detectors like the Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) can be employed.^{[6][7][8]}

Experimental Protocol

1. Reagents and Materials

- Solvents: Acetonitrile (ACN), acetone, hexane, and ethyl acetate (pesticide residue grade).
- Standards: Certified reference standard of **isofenphos**.
- Reagents for QuEChERS: Anhydrous magnesium sulfate ($MgSO_4$), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent.[5][9]
- Gases: Helium or hydrogen (carrier gas), nitrogen (makeup gas), air, and hydrogen for detectors.

2. Standard Preparation

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of **isofenphos** and dissolve it in 10 mL of a suitable solvent like acetone or toluene. Store at -20°C.[10]
- Intermediate Standard Solution (10 μ g/mL): Dilute the stock solution with the appropriate solvent.
- Working Standard Solutions: Prepare a series of working standards by further diluting the intermediate standard solution to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 μ g/mL).

3. Sample Preparation (QuEChERS Method)[1][5][10]

- Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables).
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g $MgSO_4$ and 1 g NaCl).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 rpm for 5 minutes.[9]

- Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
 - Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA and C18 sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[9]
 - Vortex for 30 seconds.
 - Centrifuge at \geq 3000 rpm for 5 minutes.[9]
- Final Extract: The resulting supernatant is ready for GC analysis. A solvent exchange to hexane or ethyl acetate may be performed if necessary.[7]

4. Gas Chromatography Conditions

The following table summarizes typical GC conditions for **isofenphos** analysis.

Parameter	Condition 1: GC-MS/MS	Condition 2: GC-NPD
GC System	Agilent Intuvo 9000 GC with 7010B MS/MS or equivalent[3]	Agilent 7890A GC with NPD or equivalent[8]
Column	HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent[3]	DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Injection Volume	1 µL	1 µL
Injector Mode	Splitless	Splitless
Injector Temp.	250°C	250°C
Carrier Gas	Helium at a constant flow of 1.2 mL/min	Helium at a constant flow of 1.2 mL/min
Oven Program	Initial temp 70°C (hold 2 min), ramp at 25°C/min to 150°C, then 5°C/min to 200°C, then 10°C/min to 300°C (hold 5 min)	Initial temp 80°C (hold 1 min), ramp at 20°C/min to 180°C, then 5°C/min to 280°C (hold 5 min)
Detector	Triple Quadrupole Mass Spectrometer	Nitrogen-Phosphorus Detector
MS Parameters	Ionization Mode: Electron Ionization (EI), Monitor specific MRM transitions for isofenphos (e.g., Q1/Q3 ions)[1]	Detector Temp: 320°C, H ₂ flow: 3.0 mL/min, Air flow: 60 mL/min, Makeup gas (N ₂): 10 mL/min

5. Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters are summarized below.

Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r^2) > 0.99 for the calibration curve.
Limit of Detection (LOD)	Signal-to-noise ratio (S/N) ≥ 3 . Can range from ng/L to $\mu\text{g}/\text{kg}$ depending on the detector.[9]
Limit of Quantification (LOQ)	Signal-to-noise ratio (S/N) ≥ 10 . Can range from ng/L to $\mu\text{g}/\text{kg}$ depending on the detector.[9]
Accuracy (Recovery)	70-120% for spiked samples at relevant concentration levels.[9]
Precision (RSD)	Relative Standard Deviation (RSD) $< 20\%$ for replicate analyses.[9]

Data Presentation

Quantitative data for method validation should be clearly structured in tables for easy comparison.

Table 1: Linearity Data for **Isofenphos**

Concentration ($\mu\text{g}/\text{mL}$)	Peak Area (Arbitrary Units)
0.01	[Insert Data]
0.05	[Insert Data]
0.1	[Insert Data]
0.5	[Insert Data]
1.0	[Insert Data]

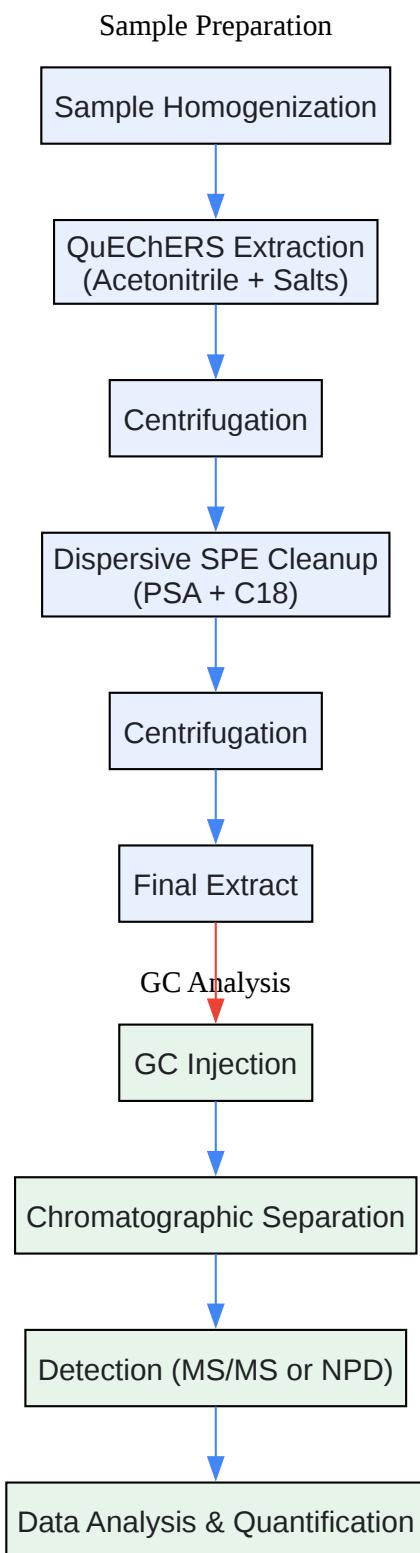
| r^2 | >0.99 |

Table 2: Recovery and Precision Data for **Isofenphos** in Spinach (n=6)

Spiking Level (µg/kg)	Mean Recovery (%)	RSD (%)
10	[Insert Data]	<20%
50	[Insert Data]	<20%

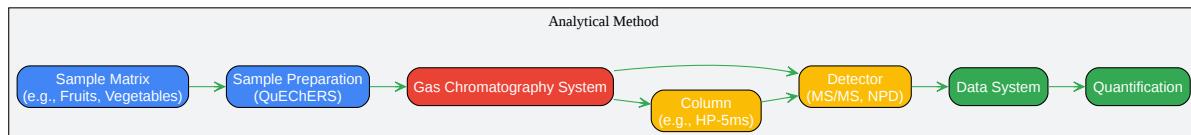
| 100 | [Insert Data] | <20% |

Visualizations



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Caption: Experimental workflow for **isofenphos** residue analysis.



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Caption: Key components of the GC method for **isofenphos** analysis.

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